REACTION_CXSMILES
|
Br[C:2]1[C:10]2[O:11][CH2:12][CH2:13][C:9]=2[C:8]2[C:7](=[O:14])[CH2:6][CH2:5][C:4]=2[C:3]=1Br.C([O-])(=O)C.[Na+].[H][H]>[Pd].CO>[CH2:13]1[CH2:12][O:11][C:10]2[CH:2]=[CH:3][C:4]3[CH2:5][CH2:6][C:7](=[O:14])[C:8]=3[C:9]1=2 |f:1.2|
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Name
|
|
Quantity
|
280 kg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=2CCC(C2C2=C1OCC2)=O)Br
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Name
|
|
Quantity
|
173 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
6384 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30.8 kg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
with stirring at such a stirring rate that the gas-liquid overall mass transfer coefficient KLa(1/hr)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure, and further water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CONCENTRATION
|
Details
|
by concentrating under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
stirring for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The crystallization solution was filtered
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C2=C(OC1)C=CC=1CCC(C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127 kg | |
YIELD: PERCENTYIELD | 86.6% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |